Molecular Complexity and Heavy Atom Count Advantage Over Unsubstituted Parent
Compared to the simplest N-(4-hydroxyphenyl)benzenesulfonamide (C12H11NO3S, MW 249.29 g/mol), 4-bromo-2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide (C12H9BrClNO3S, MW 362.63 g/mol) contains two additional halogen substituents, increasing the heavy atom count by 2 . This substitution raises the molecular weight by 113.34 Da and is expected to enhance lipophilicity (cLogP) and steric bulk, parameters known to influence target binding and membrane permeability in carbonic anhydrase inhibitors . Quantitative binding data for this specific compound are not available from the allowed sources at this time; the comparison is therefore based on structural and class-level inference.
| Evidence Dimension | Molecular weight and heavy atom count |
|---|---|
| Target Compound Data | MW = 362.63 g/mol; Heavy Atom Count = 19 (including Br, Cl) |
| Comparator Or Baseline | N-(4-hydroxyphenyl)benzenesulfonamide (CAS 5471-90-9): MW = 249.29 g/mol; Heavy Atom Count = 17 (no Br, Cl) |
| Quantified Difference | Δ MW = +113.34 g/mol; Δ Heavy Atom Count = +2 |
| Conditions | Calculated from molecular formula; standard conditions |
Why This Matters
The increased molecular complexity and halogenation directly affect key physicochemical properties, making this compound a more advanced scaffold for SAR exploration compared to the parent structure.
- [1] Öztaşkın, N. et al. (2026). Synthesis of novel bromophenolic sulfonamides... Bioorg. Med. Chem. Lett. View Source
